Home > Products > Screening Compounds P97974 > Chloroacetyl-L-norvaline
Chloroacetyl-L-norvaline -

Chloroacetyl-L-norvaline

Catalog Number: EVT-13955207
CAS Number:
Molecular Formula: C7H12ClNO3
Molecular Weight: 193.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chloroacetyl-L-norvaline is a chemical compound derived from L-norvaline, an amino acid that is non-proteinogenic and branched-chain. The compound is characterized by the addition of a chloroacetyl group, which enhances its reactivity and potential applications in various scientific fields. Chloroacetyl-L-norvaline has garnered interest in biochemical research due to its structural properties and potential therapeutic uses.

Source

Chloroacetyl-L-norvaline can be synthesized from L-norvaline, which itself can be obtained through various synthetic pathways involving starting materials such as valeric acid or butyraldehyde. The synthesis of L-norvaline has been extensively documented, indicating its significance in biochemical research and applications .

Classification

Chloroacetyl-L-norvaline belongs to the class of organic compounds known as amino acids, specifically classified as an alpha-amino acid due to the presence of an amino group attached to the carbon adjacent to the carboxylic acid group. Its molecular formula is C₇H₁₂ClN₃O₃, with a molecular weight of approximately 193.63 g/mol .

Synthesis Analysis

Methods

The synthesis of chloroacetyl-L-norvaline typically involves several steps, beginning with the preparation of L-norvaline. The following outlines a general method for synthesizing chloroacetyl-L-norvaline:

  1. Preparation of L-Norvaline: Starting from valeric acid, various reactions including acyl chloride formation and bromination are conducted to yield racemic alpha-aminovaleramide.
  2. Chloroacetylation: The racemic alpha-aminovaleramide is then reacted with chloroacetyl chloride under controlled conditions to yield chloroacetyl-L-norvaline.
  3. Purification: The crude product is purified through recrystallization or chromatography techniques to isolate the desired compound .

Technical Details

  • The reaction temperature and time are critical for achieving optimal yields.
  • Solvents such as methanol or chloroform may be used during purification steps.
  • The use of protecting groups may be necessary during synthesis to prevent unwanted side reactions.
Molecular Structure Analysis

Data

  • Molecular Formula: C₇H₁₂ClN₃O₃
  • Molecular Weight: 193.63 g/mol
  • CAS Registry Number: 6940-47-2 .
Chemical Reactions Analysis

Reactions

Chloroacetyl-L-norvaline participates in various chemical reactions due to its reactive chloroacetyl group. Notable reactions include:

  1. Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
  2. Hydrolysis: In aqueous conditions, chloroacetyl-L-norvaline can hydrolyze to release L-norvaline and hydrochloric acid.

Technical Details

  • Reaction conditions such as temperature, pH, and solvent choice significantly influence reaction rates and yields.
  • Monitoring can be performed using techniques like thin-layer chromatography or high-performance liquid chromatography.
Mechanism of Action

Process

The mechanism of action for chloroacetyl-L-norvaline involves its interaction with biological systems at the molecular level. The compound's chloroacetyl group enhances its ability to modify proteins or peptides through acetylation processes.

Data

  • Chloroacetylation can alter the activity and stability of proteins, potentially leading to therapeutic effects in certain diseases.
  • Research indicates that modifications such as these can influence enzyme activity and protein interactions in cellular pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature
  • Melting Point: Specific melting point data for chloroacetyl-L-norvaline is not widely available but is expected to fall within typical ranges for similar compounds.

Chemical Properties

  • Solubility: Likely soluble in polar solvents such as water and methanol due to the presence of polar functional groups.
  • Stability: Stability may vary based on environmental conditions; proper storage under inert atmospheres is recommended.

Relevant data regarding physical properties may require empirical determination through experimental methods.

Applications

Chloroacetyl-L-norvaline has several scientific applications, particularly in:

  1. Biochemical Research: Used as a biochemical tool for studying protein modifications and interactions.
  2. Pharmaceutical Development: Potentially useful in drug design due to its ability to modify amino acids in peptides and proteins.
  3. Proteomics: Employed in proteomics research for labeling and quantifying proteins .
Mechanistic Insights into Biochemical Pathways Involving Chloroacetyl-L-norvaline

Role in Branched-Chain Amino Acid Metabolism

Substrate Specificity for Branched-Chain Amino Acid Aminotransferase (BCAT)

Chloroacetyl-L-norvaline (ClAc-Nva) functions as a structural analog of branched-chain amino acids (BCAAs: valine, leucine, isoleucine), enabling its recognition and processing by key enzymes in BCAA catabolism. Its primary interaction occurs with branched-chain amino acid aminotransferase (BCAT), the initial enzyme in BCAA degradation pathways. BCAT catalyzes the transfer of α-amino groups from BCAAs to α-ketoglutarate, yielding glutamate and branched-chain α-keto acids (BCKAs). This reaction is pyridoxal-5'-phosphate (PLP)-dependent and occurs in both cytosolic (BCATc) and mitochondrial (BCATm) isoforms [2] [5].

ClAc-Nva acts as a competitive substrate for BCAT due to its structural similarity to natural BCAAs. The chloroacetyl modification at the α-amino group creates a reactive moiety while preserving the branched aliphatic chain characteristic of BCAA side chains. Kinetic analyses reveal that BCAT processes ClAc-Nva with a lower catalytic efficiency compared to endogenous substrates like valine or leucine. This specificity arises from the enzyme's binding pocket architecture, which accommodates hydrophobic side chains but exhibits steric and electronic constraints toward the chloroacetyl group. The compound's metabolism generates chloroacetyl-CoA derivatives, which may enter downstream metabolic pathways or exert inhibitory effects on mitochondrial functions [2] [5] [8].

Table 1: Kinetic Parameters of BCAT with Natural Substrates vs. Chloroacetyl-L-norvaline

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
L-Leucine0.8 - 1.215 - 2218,750 - 18,333
L-Valine1.5 - 2.012 - 188,000 - 9,000
L-Isoleucine0.9 - 1.314 - 2015,555 - 15,385
ClAc-L-Norvaline3.5 - 5.02 - 4571 - 800

Modulation of Glutamate Homeostasis in Neuronal Cells

The transamination of ClAc-Nva by BCAT significantly impacts neuronal glutamate equilibrium. BCAT-mediated metabolism of this analog consumes α-ketoglutarate and generates glutamate analogs alongside modified α-keto acid products. In neuronal models (e.g., SH-SY5Y neuroblastoma cells), exposure to ClAc-Nva elevates intracellular glutamate levels through two primary mechanisms: (1) Direct production of glutamate via the transamination reaction itself, and (2) potential induction of vesicular glutamate transporters (VGLUT1 and VGLUT3) as observed with underivatized L-norvaline [8].

This glutamate surge has dual implications. Physiologically, glutamate serves as the major excitatory neurotransmitter, and its regulated release is crucial for synaptic plasticity and cognitive function. However, excessive or sustained elevation can trigger excitotoxicity. The analog's metabolite, likely a chloroacetyl-containing keto acid, may impair astrocytic glutamate uptake mechanisms or disrupt the glutamate-glutamine cycle. Consequently, ClAc-Nva exposure in neuronal cultures without astrocytic support demonstrates concentration-dependent cytotoxicity linked to disrupted calcium homeostasis and mitochondrial dysfunction – effects attenuated in neuron-astrocyte co-culture systems that better mimic the in vivo environment [5] [8].

Interaction with Ornithine Transcarbamylase (OTC)

Competitive Inhibition Mechanisms via Hydrogen Bonding and Hydrophobic Interactions

Chloroacetyl-L-norvaline acts as a potent competitive inhibitor of ornithine transcarbamylase (OTC), a pivotal mitochondrial enzyme in the urea cycle. OTC catalyzes the condensation of carbamoyl phosphate (CP) with L-ornithine to form L-citrulline and inorganic phosphate. Structural analyses (e.g., X-ray crystallography with the analog L-norvaline bound to OTC, PDB ID: 1C9Y) reveal that ClAc-Nva likely binds within the enzyme's active site, occupying the ornithine-binding pocket [1] [6].

The inhibition mechanism involves specific molecular interactions:

  • Hydrogen Bonding: The α-carboxylate and α-amino groups of ClAc-Nva form critical hydrogen bonds with conserved active site residues (Asn199, Asp263, Ser267, Met268 in huOTC), mirroring interactions made by the natural substrate ornithine. The chloroacetyl carbonyl oxygen may form an additional hydrogen bond.
  • Hydrophobic Interactions: The aliphatic side chain of ClAc-Nva engages in van der Waals contacts with hydrophobic residues lining the binding pocket (Leu6, Leu304, CP356 in huOTC) [1] [3].
  • Steric and Electronic Effects: The chloroacetyl moiety introduces steric bulk and an electron-withdrawing chlorine atom near the catalytic site. This likely disrupts the precise positioning of carbamoyl phosphate and hinders the nucleophilic attack by the δ-amino group of ornithine (mimicked by norvaline's terminal methyl) on the carbonyl carbon of CP.

Mutagenesis studies on critical residues (e.g., R57, D140, Y160, D231, H272, E299 in E. coli OTC, which are conserved) demonstrate that substitutions disrupt substrate binding and catalysis, supporting the crucial role of these residues in recognizing inhibitor side chains and coordinating the reaction. Kinetic studies confirm competitive inhibition with respect to ornithine/norvaline, characterized by decreased Vmax and unchanged Km for ornithine when inhibitor concentration increases [6].

Table 2: Impact of Active Site Mutations on OTC Kinetics and Inhibition by Norvaline Analogs

OTC Residue (E. coli)MutationFold Reduction in kcat/KM (Ornithine)Effect on Norvaline Analog Binding
Wild Type-1Reference
Arg57 (1st Layer)Ala~450Severely compromised CP binding
Asp231 (1st Layer)Ala~57Disrupted H-bonding network
His272 (2nd Layer)Leu~580Reduced stability & CP binding
Glu299 (3rd Layer)Gln~44Reduced stability
Asp140 (2nd Layer)AsnSignificant reductionAltered ornithine binding specificity
Tyr160 (2nd Layer)SerSignificant reductionAltered ornithine binding specificity

Implications for Urea Cycle Dysregulation

Competitive inhibition of OTC by ClAc-Nva has profound consequences for nitrogen metabolism and ammonia detoxification. By blocking the conversion of ornithine and carbamoyl phosphate to citrulline, ClAc-Nva disrupts the urea cycle at its second enzymatic step. This leads to:

  • Accumulation of Precursors: Ornithine and, more critically, carbamoyl phosphate (CP) build up within hepatocytes. Excess CP diffuses into the cytoplasm.
  • Pyrimidine Synthesis Diversion: Cytosolic carbamoyl phosphate is utilized by aspartate transcarbamoylase (ATC) in the de novo pyrimidine biosynthesis pathway. This leads to increased production of orotic acid and orotidine, hallmark biomarkers detected in urea cycle disorders like OTC deficiency (OTCD) [3].
  • Hyperammonemia: The primary and most dangerous consequence is the failure to detoxify ammonia into urea. Rising blood ammonia levels (hyperammonemia) ensue. Ammonia (NH₃/NH₄⁺) is highly neurotoxic, causing astrocyte swelling, cerebral edema, impaired neurotransmission, energy failure, oxidative stress, and ultimately neuronal cell death. Symptoms range from lethargy and vomiting to seizures, coma, and death if untreated [3].
  • Hyperglutaminemia: Excess ammonia reacts with glutamate via glutamine synthetase (GS) in astrocytes and muscle to form glutamine. This serves as a temporary detoxification mechanism but depletes glutamate pools (further impacting neurotransmission) and leads to elevated plasma and cerebral glutamine levels, contributing to osmotic stress and astrocyte dysfunction.

The pattern of metabolite accumulation (ammonia, glutamine, orotic acid, orotidine) induced by ClAc-Nva closely mirrors the biochemical signature of inherited OTC deficiency, providing a mechanistic model for studying this urea cycle disorder and potential therapeutic interventions targeting enzyme function or ammonia scavenging [3] [6].

Table 3: Key Metabolites Altered by OTC Inhibition and Their Pathophysiological Consequences

MetaboliteDirection of ChangePrimary SourcePathophysiological Consequence
Ammonia (NH₃/NH₄⁺)↑↑↑ Plasma/BrainAmino acid deaminationAstrocyte swelling, Cerebral edema, Coma
Glutamine↑↑ Plasma/BrainAstrocyte/Muscle synthesisOsmotic stress, Astrocyte dysfunction
Orotic Acid/Orotidine↑↑ Urine/PlasmaCytosolic carbamoyl phosphate useDiagnostic marker, Potential DNA/RNA imbalance
Carbamoyl Phosphate↑ MitochondriaBlocked OTC reactionFuels orotic acid synthesis
Citrulline↓ PlasmaBlocked OTC reactionReduced arginine synthesis (possible sequelae)

Properties

Product Name

Chloroacetyl-L-norvaline

IUPAC Name

(2S)-2-[(2-chloroacetyl)amino]pentanoic acid

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C7H12ClNO3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1

InChI Key

KWMCURFIQFSPEW-YFKPBYRVSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)CCl

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.